molecular formula C13H13ClN4 B5812091 1-phenylethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone

1-phenylethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone

Cat. No. B5812091
M. Wt: 260.72 g/mol
InChI Key: VTXYUERGKRKXHI-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenylethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting area of research for scientists.

Mechanism of Action

The mechanism of action of 1-phenylethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood. However, it has been suggested that this compound may act as an inhibitor of various enzymes and proteins in the body. This may lead to changes in cellular metabolism and gene expression, which can have various physiological effects.
Biochemical and Physiological Effects:
1-phenylethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been found to have various biochemical and physiological effects. Some studies have suggested that this compound may have anti-inflammatory properties, while others have found that it may have antitumor effects. Additionally, this compound has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-phenylethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in lab experiments is its ability to selectively target certain enzymes and proteins in the body. This can make it a useful tool for studying the role of these enzymes and proteins in various physiological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-phenylethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One area of research could be to further investigate the mechanism of action of this compound, in order to better understand its biochemical and physiological effects. Additionally, this compound could be further studied for its potential applications in the development of new antibiotics and antitumor agents. Finally, future research could focus on developing new synthesis methods for this compound, in order to improve its yield and purity.

Synthesis Methods

The synthesis of 1-phenylethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can be achieved through the reaction of 1-phenylethanone and 6-chloro-2-methyl-4-pyrimidinylhydrazine. This reaction can be carried out in the presence of a catalyst such as acetic acid. The resulting compound is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

1-phenylethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting area of research for scientists.

properties

IUPAC Name

6-chloro-2-methyl-N-[(E)-1-phenylethylideneamino]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4/c1-9(11-6-4-3-5-7-11)17-18-13-8-12(14)15-10(2)16-13/h3-8H,1-2H3,(H,15,16,18)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXYUERGKRKXHI-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NN=C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)Cl)N/N=C(\C)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone

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